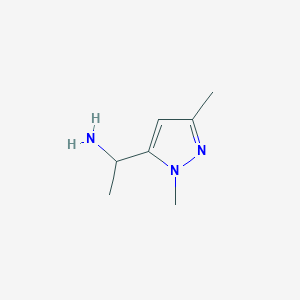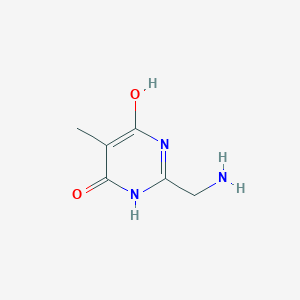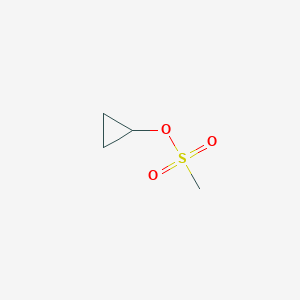
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with ethyl acetoacetate, followed by cyclocondensation . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing reaction conditions to maximize yield and minimize by-products, ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the ethanamine group.
1-(1H-Pyrazol-5-yl)ethan-1-amine: Similar structure but without the methyl groups on the pyrazole ring.
Uniqueness: 1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to the presence of both the ethanamine group and the dimethyl substitutions on the pyrazole ring.
Eigenschaften
CAS-Nummer |
1496468-81-5 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-(2,5-dimethylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,8H2,1-3H3 |
InChI-Schlüssel |
CXEIEACTYOVXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)


![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)

![(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B15241491.png)

![Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate](/img/structure/B15241515.png)
![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)

